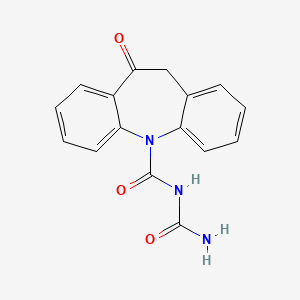N-Carbamoyl Oxcarbazepine

Content Navigation
Product Name
Molecular Formula
Molecular Weight
Synonyms
N-Carbamoyl Oxcarbazepine is a derivative of Oxcarbazepine, a medication primarily used to treat epilepsy and bipolar disorder. The chemical structure of N-Carbamoyl Oxcarbazepine is represented by the molecular formula and features a carbamoyl group attached to the Oxcarbazepine framework. This modification potentially enhances its pharmacological properties, making it an interesting compound for further study in medicinal chemistry and pharmacology .
- Amidation Reaction: The introduction of the carbamoyl group can be achieved through an amidation reaction where an amine reacts with a carbonyl compound.
- Hydrolysis: In some synthetic pathways, hydrolysis of intermediates may occur, leading to the formation of N-Carbamoyl Oxcarbazepine as a product .
N-Carbamoyl Oxcarbazepine exhibits biological activities similar to those of its parent compound, Oxcarbazepine. It is primarily investigated for its anticonvulsant properties, which are critical in managing seizure disorders. Additionally, the modification may influence its interaction with various receptors in the central nervous system, potentially enhancing efficacy or altering side effects compared to standard treatments .
The synthesis of N-Carbamoyl Oxcarbazepine can be approached through several methodologies:
- Direct Amidation: Reacting Oxcarbazepine with an appropriate carbamoyl chloride or isocyanate in the presence of a base.
- Carbonylation: Utilizing carbon monoxide in conjunction with amines to form the carbamoyl group.
- Reduction Reactions: Employing reducing agents on precursors that contain functional groups capable of yielding N-Carbamoyl Oxcarbazepine upon reduction .
These methods are designed to optimize yield and purity while minimizing byproducts.
N-Carbamoyl Oxcarbazepine has potential applications in:
- Pharmaceutical Development: As a candidate for new anticonvulsant medications or adjunct therapies for epilepsy.
- Research: Investigating its pharmacodynamics and pharmacokinetics compared to other antiepileptic drugs.
- Analytical Chemistry: Serving as a reference standard for quality control in pharmaceutical formulations .
Studies on N-Carbamoyl Oxcarbazepine's interactions reveal that it may exhibit unique binding profiles with neurotransmitter receptors compared to its parent compound. These interactions can influence its efficacy and safety profile. For example, research indicates that structural modifications can alter how these compounds interact with sodium channels and GABA receptors, which are crucial in seizure management .
Similar Compounds
Several compounds share structural similarities with N-Carbamoyl Oxcarbazepine. These include:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Carbamazepine | Parent compound; widely used antiepileptic | |
| Eslicarbazepine | Active metabolite; similar therapeutic use | |
| N-Acetyl Oxcarbazepine | Acetyl derivative; potential impurity | |
| N-Formyl Oxcarbazepine | Formyl derivative; also studied as impurity |
Uniqueness
N-Carbamoyl Oxcarbazepine is unique due to its specific carbamoyl modification, which may enhance its pharmacological profile compared to other derivatives. This modification can potentially improve solubility and bioavailability while offering distinct therapeutic benefits.








